molecular formula C26H31N5O2S B2923185 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1116038-13-1

2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2923185
CAS No.: 1116038-13-1
M. Wt: 477.63
InChI Key: PPQFWCFVONWVLZ-UHFFFAOYSA-N
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Description

2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrazine ring, and a sulfanyl group. It has been studied for its potential as a ligand for alpha1-adrenergic receptors, which are involved in various physiological processes.

Preparation Methods

The synthesis of 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves multiple steps. The process typically starts with the preparation of the piperazine and pyrazine intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the acylation of the intermediate with 2,4,6-trimethylphenyl acetic acid. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfanyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrazine rings, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the piperazine and pyrazine derivatives.

Scientific Research Applications

2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has been explored for various scientific research applications:

    Chemistry: It serves as a model compound for studying the reactivity and stability of sulfanyl-linked heterocycles.

    Biology: The compound has been investigated for its potential as a ligand for alpha1-adrenergic receptors, which play a role in cardiovascular and neurological functions.

    Medicine: Its potential therapeutic applications include the treatment of conditions like hypertension, cardiac arrhythmias, and depression.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar compounds to 2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide include:

    Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.

    Naftopidil: Used for the treatment of benign prostatic hyperplasia, it also targets alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent that modulates alpha1-adrenergic receptor activity.

These compounds share structural similarities, particularly the presence of arylpiperazine moieties, but differ in their specific functional groups and therapeutic applications. The uniqueness of this compound lies in its specific sulfanyl linkage and the combination of pyrazine and piperazine rings, which contribute to its distinct pharmacological profile.

Properties

IUPAC Name

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2S/c1-18-15-19(2)24(20(3)16-18)29-23(32)17-34-26-25(27-9-10-28-26)31-13-11-30(12-14-31)21-7-5-6-8-22(21)33-4/h5-10,15-16H,11-14,17H2,1-4H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQFWCFVONWVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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